molecular formula C13H12ClF3N2O4 B2622348 8-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2361636-24-8

8-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2622348
CAS No.: 2361636-24-8
M. Wt: 352.69
InChI Key: ZNILRLSOLCKLPP-UHFFFAOYSA-N
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Description

The compound “8-Chlorospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid” is a chemical substance with the CAS Number: 2361636-24-8 . It has a molecular weight of 352.7 . The IUPAC name of the compound is 8-chlorospiro[benzo[d][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one 2,2,2-trifluoroacetate .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes this compound, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C11H11ClN2O2.C2HF3O2/c12-8-3-1-2-7-9(8)14-10(15)16-11(7)4-5-13-6-11;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound and similar pyrrolidine derivatives are likely to involve further exploration of their potential in drug discovery . The versatility of the pyrrolidine ring makes it a promising scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name

8-chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2.C2HF3O2/c12-8-3-1-2-7-9(8)14-10(15)16-11(7)4-5-13-6-11;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNILRLSOLCKLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=C(C(=CC=C3)Cl)NC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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